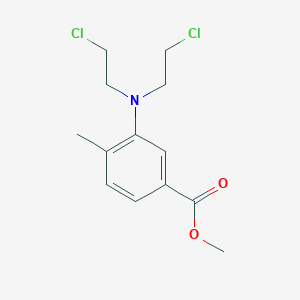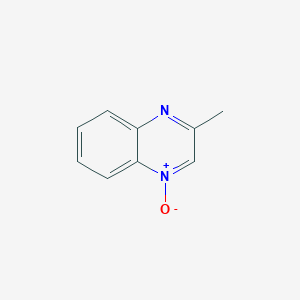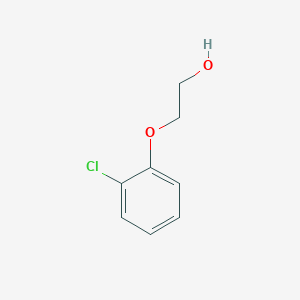
2-(2-氯苯氧基)乙醇
描述
2-(2-Chlorophenoxy)ethanol is a chemical compound that is not directly mentioned in the provided papers. However, related compounds such as (S)-1-(2-chlorophenyl)ethanol and (R)-2-chloro-1-(3-chlorophenyl)ethanol are discussed as key intermediates in the synthesis of various pharmaceutical drugs, including chemotherapeutic agents and beta-adrenergic receptor agonists . These compounds are structurally similar to 2-(2-Chlorophenoxy)ethanol, sharing the chlorophenyl moiety but differing in their functional groups and stereochemistry.
Synthesis Analysis
The synthesis of related chlorophenyl ethanol compounds involves biocatalytic processes using microorganisms or enzymes. For instance, Escherichia coli cells co-expressing genes for xylose reductase and formate dehydrogenase were used for the bioreduction of o-chloroacetophenone to produce (S)-1-(2-chlorophenyl)ethanol in high yield and enantiomeric excess . Similarly, Candida ontarioensis and Alternaria alternata isolates were employed for the asymmetric reduction of chloroacetophenone derivatives to their corresponding (R)- and (S)-alcohols . These methods highlight the potential for microbial or enzymatic synthesis of 2-(2-Chlorophenoxy)ethanol, although the specific synthesis of this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of chlorophenyl ethanol derivatives is characterized by the presence of a chlorophenyl group attached to an ethanol moiety. The stereochemistry of these compounds is crucial for their pharmaceutical activity, as seen in the high enantiomeric excesses reported for the synthesized intermediates . The molecular interactions of related compounds, such as 2-chloroaniline and substituted ethanols, have been studied using experimental and computational methods, indicating the presence of hydrogen bonding . These findings suggest that similar interactions may be present in 2-(2-Chlorophenoxy)ethanol, affecting its physical and chemical properties.
Chemical Reactions Analysis
The chemical reactions involving chlorophenyl ethanol derivatives primarily focus on their use as intermediates in the synthesis of active pharmaceutical ingredients. For example, (S)-1-(2-chlorophenyl)ethanol is used in the production of polo-like kinase 1 inhibitors , while (R)-2-chloro-1-(3-chlorophenyl)ethanol is a precursor for beta-adrenergic receptor agonists . These reactions typically involve further functionalization or coupling with other molecular fragments to produce the final therapeutic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl ethanol derivatives are influenced by their molecular structure and the presence of chloro and hydroxy groups. For instance, the solubility, boiling point, and melting point can be affected by the degree of hydrogen bonding and the polarity of the molecule . The genotoxic impurity 2-(2-Chloroethoxy)ethanol, which is structurally related to 2-(2-Chlorophenoxy)ethanol, has been analyzed using liquid chromatography-tandem mass spectrometry, indicating the importance of analytical methods in assessing the purity and safety of such compounds .
科学研究应用
生物催化生产
- (S)-1-(2-氯苯基)乙醇,与2-(2-氯苯氧基)乙醇密切相关,是生产氯普萘林(一种治疗哮喘的药物)的关键中间体。研究人员发现,Alternaria alternata分离物的潜水培养可以有效地催化2-氯苯乙酮的不对称还原,将其转化为(S)-1-(2-氯苯基)乙醇,实现了产品的高转化率和光学纯度 (Kurbanoğlu等,2009)。
环境解毒
- 1-(2-氯苯基)乙醇(CPE),与2-(2-氯苯氧基)乙醇在结构上相似,可以通过Pd/Fe双金属有效地去氯和解毒,表明在制药生产废水处理方面具有潜在的环境应用 (Zhou et al., 2010)。
制药中间体合成
- (R)-2-氯-1-(3-氯苯基)乙醇,另一种变体,在合成β-肾上腺素受体激动剂的关键制药中间体中起着重要作用。使用Candida ontarioensis有效地将2-氯-1-(3-氯苯基)乙酮不对称还原为这种化合物,突显了其在制药生产中的作用 (Ni et al., 2012)。
木质素模型化合物氧化
- 对1-(3,4-二甲氧基苯基)乙醇(一种结构上类似于2-(2-氯苯氧基)乙醇的木质素模型化合物)的氯氧化研究揭示了其被二氧化氯氧化的见解,这可能有助于信息相关氯苯基化合物在纸浆和造纸工业中的加工 (Nie et al., 2014)。
氢生产研究
- 关于乙醇及其衍生物如2-(2-氯苯氧基)乙醇在氢生产中通过氧化还原过程的研究展示了其在可持续能源技术中的潜在应用 (Hormilleja et al., 2014)。
异质催化
- 通过乙醇增强铁(II)酞菁的异质催化活性,表明其在检测环境污染物如2,4-二氯苯酚(与2-(2-氯苯氧基)乙醇相关的化合物)方面具有潜在应用 (Tong et al., 2014)。
安全和危害
属性
IUPAC Name |
2-(2-chlorophenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQGMCQSIVZGHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67967-76-4 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-chlorophenyl)-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67967-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1065897 | |
| Record name | Ethanol, 2-(2-chlorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenoxy)ethanol | |
CAS RN |
15480-00-9, 29533-21-9 | |
| Record name | 2-(2-Chlorophenoxy)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15480-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-(2-chlorophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015480009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(2-chlorophenoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-(2-chlorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-chlorophenoxy)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(chlorophenoxy)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




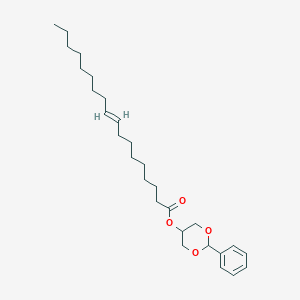
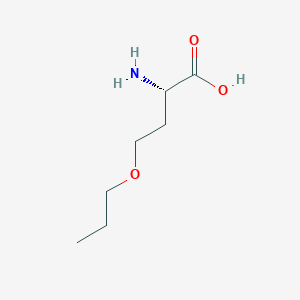


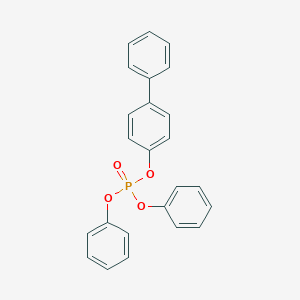
![Dimethyl [(2-methylphenyl)methyl]phosphonate](/img/structure/B99778.png)

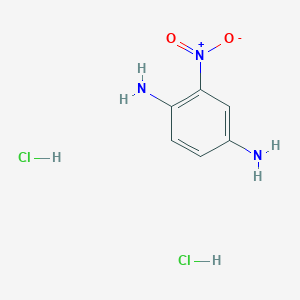
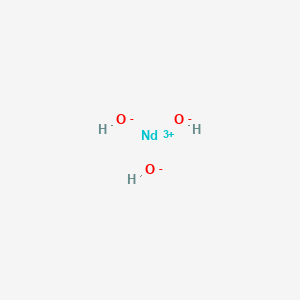
![1,2,4-Trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene](/img/structure/B99787.png)
